molecular formula C10H17N3 B1586381 1-(2-Pyrrol-1-yl-ethyl)piperazine CAS No. 688763-20-4

1-(2-Pyrrol-1-yl-ethyl)piperazine

Cat. No. B1586381
CAS RN: 688763-20-4
M. Wt: 179.26 g/mol
InChI Key: JEDZVCLTESTPSI-UHFFFAOYSA-N
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Description

“1-(2-Pyrrol-1-yl-ethyl)piperazine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 179.27 . The IUPAC name for this compound is 1-[2-(1H-pyrrol-1-yl)ethyl]piperazine .


Molecular Structure Analysis

The InChI code for “1-(2-Pyrrol-1-yl-ethyl)piperazine” is 1S/C10H17N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h1-2,5-6,11H,3-4,7-10H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(2-Pyrrol-1-yl-ethyl)piperazine” is a solid substance . The storage temperature is ambient .

Scientific Research Applications

Chemical Properties

“1-(2-Pyrrol-1-yl-ethyl)piperazine” has a CAS Number of 688763-20-4 and a Molecular Weight of 179.27 . The compound is stable under ambient temperature .

Safety Information

The compound has been classified under GHS07 with a signal word of "Warning" . It has hazard statements H302+H312+H332;H315;H319;H335 and precautionary statements P261;P271;P280 .

Role in Piperazine-Containing Drugs

The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Use in Synthetic Chemistry

The piperazine ring is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .

Role in Biologically Active Compounds

The piperazine ring is frequently used in biologically active compounds . It is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Role in Pyrrole-Containing Drugs

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Antimicrobial and Antitubercular Activities

The synthesized compounds were studied for their antimicrobial and antitubercular activities using standard drugs . With minimum inhibitory concentration values ranging from 0.8 to 12.5 g/mL, all of the drugs demonstrated antitubercular activity .

Determination of Isocyanates in Air

“1-(2-Pyridyl)piperazine” may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyantes .

Safety And Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(2-pyrrol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h1-2,5-6,11H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDZVCLTESTPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375216
Record name 1-(2-Pyrrol-1-yl-ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyrrol-1-yl-ethyl)piperazine

CAS RN

688763-20-4
Record name 1-(2-Pyrrol-1-yl-ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 688763-20-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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